molecular formula C9H11ClFNO2 B2418063 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 1455095-34-7

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B2418063
CAS No.: 1455095-34-7
M. Wt: 219.64
InChI Key: ULSLJWWIEKJULU-UHFFFAOYSA-N
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Description

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClFNO2. It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 4-fluoro-β-nitrostyrene.

    Reduction: The nitro group in 4-fluoro-β-nitrostyrene is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrolysis: The resulting amine is then hydrolyzed to form 3-Amino-2-(4-fluorophenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride

Uniqueness

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLJWWIEKJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455095-34-7
Record name 3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride
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